6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine is a synthetic compound belonging to the class of 4-aminoquinazolines. These compounds are known for their diverse biological activities and are frequently explored in medicinal chemistry research, particularly for developing anticancer agents. [, , , , , , , ] While its specific source remains unclear from the provided papers, its classification as a 4-aminoquinazoline highlights its potential relevance in studying cellular processes and disease models.
Applications
Anticancer activity: Similar compounds have shown promise as EGFR inhibitors and could be tested against various cancer cell lines. [, , , , , ]
Related Compounds
Gefitinib
Compound Description: Gefitinib, chemically known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine, is a selective tyrosine kinase inhibitor. It exhibits potent inhibitory activity against the epidermal growth factor receptor (EGFR-TK) [, , , ]. Gefitinib is commercially available under the brand name Iressa® and is clinically used for treating certain types of cancers, particularly non-small cell lung cancer (NSCLC) [, , ]. It functions by selectively targeting mutant proteins within malignant cells, disrupting intracellular phosphorylation of various tyrosine kinases linked to transmembrane cell surface receptors, including EGFR-TK [].
Compound Description: ZD6474 (also known as Zactima) is a potent, orally active, low molecular weight inhibitor of kinase insert domain-containing receptor (KDR/VEGFR2) tyrosine kinase activity [, ]. It demonstrates additional inhibitory activity against VEGFR3 and EGFR, showcasing its multi-targeted kinase inhibition profile [, , ]. ZD6474 has shown promise as an anti-cancer agent due to its ability to inhibit vascular endothelial growth factor (VEGF) signaling, thereby suppressing angiogenesis and tumor growth [, , , ].
Compound Description: This compound is identified as a related substance of Gefitinib []. Its presence can impact the quality control and specification of Gefitinib in pharmaceutical preparations.
Compound Description: This compound is a designed ligand with a phenylquinazoline moiety investigated for its EGFR inhibitory potential using computational methods []. It exhibited promising docking scores, surpassing that of Gefitinib [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GDC-0425, also known as RG7602. is an oral, selective Chk1 inhibitor. GDC-0425 enhances gemcitabine (gem) efficacy in tumor xenograft models. Greater chemopotentiation is observed in cancer cell lines lacking p53 activity. GDC-0425 blocks the function of a protein called checkpoint kinase 1 (Chk1). GDC-0425 was safe and yielded responses in patients with a variety of cancer types, including triple-negative breast cancer, melanoma, and cancer of unknown primary, according to data from a phase I clinical trial presented at the AACR Annual Meeting 2015, held April 18-22.
GDC-0575, also known as ARRY-575 and RG7741, is a potent and selective inhibitor of cell cycle checkpoint kinase 1 (Chk1) with an IC50 of 1.2 nM. Chk1 inhibitor GDC-0575 specifically binds to and inhibits Chk1; this may result in tumor cells bypassing Chk1-dependent cell cycle arrest in the S and G2/M phases, which permits the cells to undergo DNA repair prior to entry into mitosis.
GDC-0575 is an inhibitor of checkpoint kinase 1 (Chk1; IC50 = 1.2 nM). It is greater than 30-fold selective for Chk1 over a panel of more than 450 wild-type and mutant kinases. GDC-0575 (500 nM) enhances apoptosis induced by cytarabine in HL-60, KG-1, U937, and ML-1 human acute myeloid leukemia (AML) cells. It nearly completely eliminates tumor burden in AML patient-derived xenograft (PDX) mouse models when administered at a dose of 7.5 mg/kg in combination with cytarabine. GDC-0575, also known as ARRY-575 and RG7741, is a potent and selective inhibitor of cell cycle checkpoint kinase 1 (Chk1) with an IC50 of 1.2 nM. Chk1 inhibitor GDC-0575 specifically binds to and inhibits Chk1; this may result in tumor cells bypassing Chk1-dependent cell cycle arrest in the S and G2/M phases, which permits the cells to undergo DNA repair prior to entry into mitosis.
GDC-0927, also known as SRN-927, is a next-generation oral SERD which appears to have greater potential than GDC-0810 to be a best-in-class SERD molecule. GDC-0927 targets estrogen receptor alpha (ERα), a receptor expressed in more than 70% of breast cancers, making it a popular target for the disease. GDC-0927 appears well-tolerated to date with PK exposure supporting QD dosing, evidence of robust PD target engagement, and encouragement of anti-tumor activity in heavily pretreated patients with advanced or metastatic ER+ BC, including patients with ESR1 mutations.
Potent specific, deoxycytidine analog. Pro-drug phosphorylated by deoxycytidine kinase to gemcitabine diphosphate (dFdCDP) and triphosphate (dFdCTP). Cell cycle specific, inhibits the S and G1 phase. Antitumor activity in vitro and in vivo. Gemcitabine is an anticancer nucleoside analog that inhibits the growth of HL-60 promyelocytic leukemia cells with an LC50 value of 40 nM. It inhibits the growth of MX-1 mammary, CX-1, HC-1, GC3, and VRC5 colon, LX-1, Calu-6, and NCI-H460 lung, and HS766T, PaCa-2, PANC-1, and BxPC-3 pancreatic cancer tumors in mouse xenograft models (45-93% inhibition). Gemcitabine is a prodrug that is metabolized to a diphosphate and triphosphate form in cells. The triphosphate form is incorporated into DNA which induces masked chain termination and cell death. By specifically inhibiting growth arrest and DNA damage inducible protein 45 a (Gadd45a), a key mediator of active DNA demethylation, gemcitabine, at concentrations ranging from 34 to 134 nM, inhibits repair-mediated DNA demethylation in a methylation-sensitive reporter assay. Gemcitabine also has broad antiretroviral activity, decreasing MuLV cell infectivity, a murine AIDS model, in cell culture (EC50 = ~1.5 nM) and inhibits the progression of murine AIDS in vivo at a dose of 1-2 mg/kg per day. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Gemcitabine HCl is a DNA synthesis inhibitor with IC50 of 50 nM, 40 nM, 18 nM and 12 nM in PANC1, MIAPaCa2, BxPC3 and Capan2 cells, respectively. Gemcitabine induced NF-κB activity in BxPC-3, PANC-1, and MIA PaCa-2 cells and decreased the level of the NF-κB inhibitor IκBα in BxPC-3 and PANC-1 cells. Treatment of BxPC-3 cells with low dose Gemcitabine for 48 hours results in a dose-dependent increase in NF-κB binding. In contrast, NF-κB DNA binding is decreased in BxPC-3 cells treated with the higher Gemcitabine doses for 48 h; however, 24-h treatment with these higher doses increases NF-κB binding in BxPC-3 cellsIntratumoral NF-κB activity is significantly elevated (1.3- to 1.8-fold) in the Gemcitabine-treated mice compared to the PBS-treated mice, suggesting that Gemcitabine also induces NF-κB activation.
Genistin is a natural isoflavone isolated from legumes, including soy and kudzu. It is a phytoestrogen, as it stimulates the growth of estrogen-dependent human breast cancer cells in vivo. Like other isoflavones, genistin promotes the proliferation of bone marrow stromal cells and osteoblasts and suppresses bone turnover. It also increases bone formation in collagen matrix in vivo. Genistin analytical standard provided with w/w absolute assay, to be used for quantitative titration. Genistin belongs to the class of isoflavone glycosides generally extracted from soybeans. Genistin, also known as genistin (8ci) or genistoside, belongs to the class of organic compounds known as isoflavonoid o-glycosides. These are o-glycosylated derivatives of isoflavonoids, which are natural products derived from 3-phenylchromen-4-one. Genistin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, genistin is primarily located in the cytoplasm. Genistin is a bitter tasting compound that can be found in a number of food items such as squashberry, evening primrose, wheat, and pili nut. This makes genistin a potential biomarker for the consumption of these food products. 5-hydroxy-3-(4-hydroxyphenyl)-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-1-benzopyran-4-one is an acrovestone and an isoflavonoid.